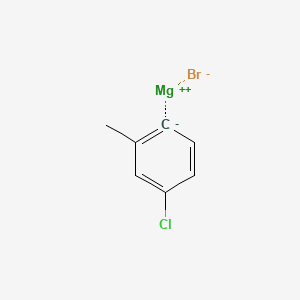

magnesium;1-chloro-3-methylbenzene-4-ide;bromide

Description

Historical Context and Significance of Grignard Reagents in Carbon-Carbon Bond Formation

The history of organomagnesium reagents is intrinsically linked to the pioneering work of French chemist François Auguste Victor Grignard. wikipedia.org In 1900, Grignard discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. acs.orgnobelprize.org This discovery, first reported by his mentor Philippe Barbier, detailed the preparation of magnesium alkyl halides. nobelprize.org These compounds, now universally known as Grignard reagents, proved to be exceptionally effective nucleophiles, capable of attacking a wide range of electrophilic centers to form new carbon-carbon bonds. wikipedia.org

The profound impact of this discovery was recognized swiftly by the scientific community. For his work, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912, an honor he shared with Paul Sabatier. nobelprize.orgnobelprize.orgparkland.edu The prize motivation highlighted the Grignard reagent's role in greatly advancing the progress of organic chemistry. nobelprize.org The fundamental importance of this reaction lies in its ability to couple organic fragments, a critical step in the synthesis of more complex molecules from simpler precursors. nobelprize.org By the time of Grignard's death in 1935, over 6,000 references to the use of these reagents had appeared in scientific literature, a testament to their immediate and widespread adoption. nobelprize.org

Overview of Aryl Grignard Reagents and Their Synthetic Utility

While the initial discoveries focused on alkyl-based Grignard reagents, the methodology was quickly extended to include aryl halides. Aryl Grignard reagents, which possess the general formula Ar-MgX (where Ar is an aryl group and X is a halogen), are typically prepared by reacting an aryl halide with magnesium metal in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgacechemistry.co.uk The carbon-magnesium bond is highly polarized, rendering the aryl carbon atom nucleophilic and thus highly reactive toward electrophiles. ochemacademy.com

The synthetic utility of aryl Grignard reagents is vast. They are instrumental in the synthesis of a wide array of organic compounds, including substituted aromatics and biaryl structures, which are common motifs in pharmaceuticals and advanced materials. google.comnih.gov A particularly significant application is their use in transition metal-catalyzed cross-coupling reactions. acs.org In these reactions, the aryl Grignard reagent transfers its aryl group to another organic halide in the presence of a catalyst, typically based on iron, nickel, or palladium, to form a new carbon-carbon bond between two aromatic rings. acs.orgnih.govacgpubs.orgnii.ac.jp This method has become a broadly applicable and indispensable tool for the synthesis of complex biaryl compounds. acs.org

Research Focus: Importance of 4-Chloro-2-methylphenylmagnesium bromide in Advanced Synthetic Chemistry

Within the extensive family of aryl Grignard reagents, 4-Chloro-2-methylphenylmagnesium bromide stands out as a valuable and specialized building block in advanced synthetic chemistry. Its importance lies in the specific substitution pattern of its aryl ring. The presence of both a chloro and a methyl group provides a pre-functionalized aromatic core, allowing chemists to construct highly substituted and sterically defined target molecules.

This reagent is particularly useful in the synthesis of complex biaryl compounds through catalyzed cross-coupling reactions. google.com For instance, aryl Grignard reagents bearing chloro-substituents have been shown to be effective partners in manganese-catalyzed cross-coupling processes. dtu.dk The 4-chloro-2-methylphenyl moiety can be introduced into a larger molecular framework, where the chloro and methyl groups can either be retained as key structural features or serve as handles for further chemical modification. This capability makes 4-Chloro-2-methylphenylmagnesium bromide a key intermediate in the multi-step synthesis of fine chemicals and pharmacologically active compounds where precise substitution patterns are critical for function. Its use as a reagent in chemical research underscores its role in enabling the construction of novel and complex molecular structures. ottokemi.com

Chemical and Physical Properties of 4-Chloro-2-methylphenylmagnesium bromide

| Property | Value |

| CAS Number | 480438-47-9 |

| Molecular Formula | C₇H₆BrClMg |

| Molecular Weight | 229.78 g/mol |

| Appearance | Yellow to brown liquid |

| IUPAC Name | magnesium;1-chloro-3-methylbenzene-4-ide;bromide |

| Density | 0.959 g/mL at 25 °C ottokemi.com |

| Storage Temperature | 2-8 °C ottokemi.com |

Properties

IUPAC Name |

magnesium;1-chloro-3-methylbenzene-4-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJHKHOEPCGDQY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=CC(=C1)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584275 | |

| Record name | Magnesium bromide 4-chloro-2-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-47-9 | |

| Record name | Magnesium bromide 4-chloro-2-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Methylphenylmagnesium Bromide and Analogous Aryl Grignard Reagents

Direct Synthesis from Aryl Halides and Magnesium Metal

The conventional and most common method for preparing 4-Chloro-2-methylphenylmagnesium bromide involves the direct reaction of the corresponding aryl halide, 1-bromo-4-chloro-2-methylbenzene, with magnesium metal. youtube.com This oxidative addition reaction involves the insertion of magnesium (in the 0 oxidation state) into the carbon-bromine bond, resulting in the formation of the organomagnesium compound where magnesium is in the +2 oxidation state. youtube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent. rroij.comquora.com

The reactivity of aryl halides in Grignard formation follows the order I > Br > Cl. While aryl chlorides can be used, they are generally less reactive than bromides and may require more forcing conditions or specialized activation of the magnesium. stackexchange.comsciencemadness.org For a substrate like 1-bromo-4-chloro-2-methylbenzene, the reaction is expected to occur selectively at the more reactive carbon-bromine bond, leaving the chloro substituent intact.

The yield and purity of Grignard reagents are highly dependent on the reaction conditions. Careful control of temperature and stoichiometry is essential to maximize the formation of the desired product and minimize side reactions, such as Wurtz coupling. researchgate.net

Temperature: Grignard reactions are exothermic, and temperature control is critical. numberanalytics.com Low to moderate temperatures, often between -78°C and room temperature, are typically employed. numberanalytics.comdtu.dk For the formation of some aryl Grignard reagents, initiation can be performed at or below 20°C in THF, which allows for better monitoring of the reaction's onset through the detection of a temperature increase. acs.org Higher temperatures can lead to an increase in side reactions. numberanalytics.com For instance, in the monoaddition of fluorophenylmagnesium bromide to an ester, cryogenic conditions of -40°C were necessary to achieve the desired outcome. acs.org

Stoichiometry: The molar ratio of the aryl halide to magnesium is a key parameter. A slight excess of magnesium is often used to ensure complete conversion of the halide. orgsyn.org However, in some optimization studies, even substoichiometric amounts of the Grignard reagent relative to another reactant have been shown to yield considerable product formation in subsequent reactions. researchgate.net In continuous flow systems, a large molar excess of magnesium within the reactor is often employed to achieve full conversion of the halide in a single pass. acs.org

Table 1: General Parameters for Optimizing Direct Grignard Synthesis

| Parameter | Typical Range/Condition | Rationale |

| Temperature | -78°C to Reflux | Controls reaction rate and minimizes side reactions. Lower temperatures often improve selectivity. numberanalytics.comdtu.dkacs.org |

| Mg:Halide Ratio | 1:1 to 1.2:1 (Batch) | A slight excess of Mg ensures complete halide consumption. orgsyn.org |

| Mg:Halide Ratio | Large excess (Flow) | Promotes full conversion in a single pass through the reactor. acs.org |

| Solvent | Anhydrous Ethereal | Solvates and stabilizes the Grignard reagent. rroij.comquora.com |

| Initiation | Chemical/Mechanical | Overcomes the passivating magnesium oxide layer. stackexchange.com |

The choice of solvent is critical in Grignard reagent synthesis, with ethereal solvents being standard due to their ability to solvate and stabilize the organomagnesium species through coordination of the ether oxygen's lone pairs to the magnesium center. rroij.comquora.com Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are two of the most commonly used solvents. numberanalytics.comwikipedia.org

Tetrahydrofuran (THF): THF is a popular solvent for Grignard reactions, offering a higher boiling point and better solvating ability for the magnesium cation compared to diethyl ether. quora.comnumberanalytics.com This enhanced solvation can lead to more reactive Grignard reagents. quora.com

2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF is often considered a "greener" alternative to THF as it can be derived from renewable resources like corn cobs. wikipedia.orgnih.gov It has several properties that can be advantageous in Grignard synthesis. Its higher boiling point (80.2°C) compared to THF allows for reactions to be conducted at higher temperatures. wikipedia.org Furthermore, 2-MeTHF has limited miscibility with water, which can simplify workup procedures. wikipedia.org In the formation of allylic and benzylic Grignards, the use of 2-MeTHF has been shown to result in higher yields and reduced levels of Wurtz coupling byproducts compared to THF. monumentchemical.com Organometallic reagents also exhibit greater stability in 2-MeTHF, with n-butyllithium having a significantly longer half-life at 35°C in 2-MeTHF (70 minutes) compared to THF (10 minutes). monumentchemical.com

Table 2: Comparison of THF and 2-MeTHF as Solvents for Grignard Synthesis

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Reference |

| Source | Petrochemical | Renewable resources | wikipedia.org |

| Boiling Point | ~66 °C | ~80 °C | wikipedia.org |

| Water Miscibility | Miscible | Limited miscibility | wikipedia.org |

| Reagent Stability | Lower | Higher | monumentchemical.com |

| Wurtz Coupling | Can be significant | Often reduced | monumentchemical.com |

A common challenge in Grignard synthesis is the initiation of the reaction, which is often hindered by a passivating layer of magnesium oxide on the surface of the magnesium metal. stackexchange.com To overcome this, various activation strategies have been developed.

Mechanical Methods: These methods aim to physically disrupt the oxide layer. Techniques include crushing the magnesium pieces in situ, rapid stirring, and sonication in an ultrasonic bath. stackexchange.comresearchgate.net Dry stirring of magnesium turnings in an inert atmosphere has also been reported to be effective. researchgate.net

Chemical Activators: Small amounts of chemical agents are frequently used to clean the magnesium surface and initiate the reaction. Common activators include iodine, methyl iodide, and 1,2-dibromoethane (B42909). stackexchange.com The use of 1,2-dibromoethane is particularly advantageous as its reaction with magnesium produces ethylene (B1197577) gas and innocuous magnesium bromide, providing a visual cue that the reaction has started. stackexchange.com

Pre-treatment and Specialized Reagents: A brief wash of the magnesium turnings with dilute hydrochloric acid can be effective. stackexchange.com For more difficult reactions, highly reactive forms of magnesium, such as Rieke magnesium (prepared by the reduction of a magnesium salt), can be used. stackexchange.comechemi.com Another approach involves the use of activating agents like diisobutylaluminum hydride (DIBAH), which can facilitate the initiation of aryl Grignard formation at or below 20°C. acs.org

Halogen-Magnesium Exchange Reactions for Functionalized Arylmagnesium Halides

An important alternative to the direct synthesis is the halogen-magnesium exchange reaction. This method is particularly useful for preparing highly functionalized Grignard reagents that may not be compatible with the conditions of direct synthesis. researchgate.netclockss.org The reaction involves treating an aryl halide (typically an iodide or bromide) with a pre-formed, simple Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl). researchgate.netorganic-chemistry.org

This exchange is often facilitated by the addition of lithium chloride (LiCl), which forms a highly active "turbo-Grignard" reagent like iPrMgCl·LiCl. researchgate.netclockss.org These reagents can induce bromine-magnesium exchange at low temperatures (e.g., -78°C), tolerating a wide array of sensitive functional groups like esters, nitriles, and triazenes. clockss.orgacs.org The halogen-magnesium exchange is generally faster for more electron-deficient aromatic systems. clockss.org The use of tributylmagnesate (nBu₃MgLi) is also effective for iodine-magnesium exchange at very low temperatures. organic-chemistry.org This methodology offers a powerful route to polyfunctionalized arylmagnesium species that would be difficult to access otherwise. organic-chemistry.orgacs.org

Continuous Flow Synthesis Techniques for Grignard Reagent Production

In recent years, continuous flow chemistry has emerged as a powerful tool for the production of Grignard reagents, offering significant advantages in terms of safety, scalability, and control over traditional batch methods. researchgate.netaiche.org The inherent safety of flow reactors, which handle small volumes of reactive material at any given time, mitigates the risks associated with the highly exothermic nature of Grignard formation. vapourtec.com

Flow synthesis allows for superior heat transfer, which in turn leads to better temperature control, higher product purity, and reduced formation of byproducts like Wurtz coupling products. researchgate.netlabonline.com.au This enhanced control has enabled the synthesis of Grignard reagents with yields between 89-100% and conversions of up to 98% in a single pass through the reactor. aiche.orgacs.org

Flow reactors for Grignard synthesis are typically designed to maximize control over reaction parameters. A common setup involves a column or tube packed with magnesium turnings or powder. researchgate.netvapourtec.com The aryl halide solution is then pumped through this packed bed. vapourtec.com

Key design features often include:

Packed-Bed Reactors: Using a column packed with magnesium allows for a large excess of the metal, promoting high conversion rates. The magnesium can be activated in-situ. acs.orgvapourtec.com

Segmented Temperature Control: Reactors can be designed with multiple independent temperature zones. For example, a higher temperature in the initiation zone can be used to start the reaction, followed by a lower temperature in the subsequent reaction zones to control the exotherm. bjpmg.com

Process Analytical Technology (PAT): The integration of inline analytical tools, such as ATR-IR spectroscopy, allows for real-time monitoring of the reaction, ensuring consistent product quality and safe operation. acs.org

Telescoped Reactions: A significant advantage of flow chemistry is the ability to "telescope" reactions. The freshly prepared Grignard reagent can be immediately passed into a second reactor to react with an electrophile, avoiding the need to handle and store the sensitive organometallic intermediate. vapourtec.com

These advanced reactor designs enable the safe, efficient, and scalable production of Grignard reagents like 4-Chloro-2-methylphenylmagnesium bromide, with high purity and yield. aiche.orgbjpmg.com

Process Intensification and Scale-Up Considerations

The industrial-scale synthesis of Grignard reagents like 4-Chloro-2-methylphenylmagnesium bromide is fraught with challenges, primarily stemming from the reaction's highly exothermic nature, the heterogeneity of the solid-liquid reaction system, and potential safety hazards such as thermal runaway. aiche.orgschnyderchemsafety.comresearchgate.net Traditional batch processing often suffers from inefficient heat and mass transfer, which becomes more pronounced upon scale-up due to the decreasing surface-area-to-volume ratio of larger reactors. acs.org This can lead to localized hotspots, promoting the formation of undesirable byproducts like the Wurtz coupling product and diminishing both yield and purity. rsc.orgyoutube.com Furthermore, Grignard reactions can exhibit unpredictable induction periods, creating a risk of reactant accumulation followed by a sudden, violent reaction. researchgate.netacs.orgnih.gov

To mitigate these issues, significant research has focused on process intensification strategies, most notably the adoption of continuous flow chemistry and the use of microreactors. marketsandmarkets.comaiche.org

Continuous Flow Synthesis

Continuous flow processing offers a paradigm shift from conventional batch reactors. youtube.com In this approach, reactants are continuously pumped through a reactor, often a packed bed of magnesium turnings or a microstructured device, where the reaction occurs. researchgate.netchemeurope.com This methodology presents several key advantages over batch synthesis:

Enhanced Safety: Flow reactors, particularly microreactors, possess a very high surface-area-to-volume ratio, enabling extremely efficient heat dissipation. rsc.orgfraunhofer.debionity.com This superior temperature control drastically reduces the risk of thermal runaway, a primary concern in large-scale batch operations. acs.orgmarketsandmarkets.comfraunhofer.de The small reactor volume at any given time also minimizes the potential hazard. gordon.edu

Improved Yield and Purity: The precise control over reaction parameters, such as temperature and residence time, in a continuous system suppresses the formation of side products. rsc.orgchemeurope.comfraunhofer.de Short residence times and a constant excess of magnesium can significantly reduce Wurtz coupling, leading to a cleaner product. youtube.com

Efficient Scalability: Scaling up a continuous process often involves "numbering-up" or "scaling-out," where multiple reactors are operated in parallel. fraunhofer.dechemicalprocessing.com This modular approach avoids the complex and often problematic redesign of a larger, single reactor. A pilot plant developed by the Fraunhofer Institute, for example, links four 500-mL reactors to achieve a throughput of 20 L/hr. chemicalprocessing.com

On-Demand Production: Continuous flow allows for the on-demand generation of unstable Grignard reagents, eliminating the need for storage and handling of these hazardous intermediates. marketsandmarkets.comrsc.orgvapourtec.com

Research has demonstrated the successful transposition of batch Grignard syntheses to continuous flow, with one study reporting an increase in conversion from approximately 85% in batch to 98% under continuous flow conditions. aiche.org This enabled a daily productivity of up to 1.5 kg of the final material in a multi-day campaign. aiche.org

Table 1: Comparison of Batch vs. Continuous Flow Processing for Grignard Reagent Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk of thermal runaway due to poor heat transfer in large volumes. researchgate.netacs.org | Inherently safer due to superior heat transfer and small reaction holdup. marketsandmarkets.comfraunhofer.degordon.edu |

| Heat Transfer | Inefficient, deteriorates on scale-up. acs.org | Highly efficient due to high surface-area-to-volume ratio. rsc.orgbionity.com |

| Yield & Purity | Prone to side reactions (e.g., Wurtz coupling) due to long reaction times and hotspots. rsc.orgyoutube.com | Higher yield and purity due to precise process control and short residence times. chemeurope.comfraunhofer.defraunhofer.de |

| Scalability | Complex and hazardous, requires significant redesign of equipment. acs.org | Simpler and safer, achieved by numbering-up modular reactors. fraunhofer.dechemicalprocessing.com |

| Process Control | Difficult to control, especially during initiation. schnyderchemsafety.comresearchgate.net | Precise control over temperature, pressure, and residence time. youtube.com |

| Footprint | Large footprint for industrial-scale reactors. | Smaller, more flexible plant design. rsc.org |

Process Analytical Technology (PAT)

The integration of Process Analytical Technology (PAT) is crucial for the successful implementation and control of continuous Grignard synthesis. marketsandmarkets.commt.com PAT involves using real-time, in-line analytical tools to monitor Critical Process Parameters (CPPs), ensuring the reaction proceeds as intended. mt.comrsc.org

For Grignard reactions, key PAT tools include:

In-situ Spectroscopy (FTIR, Raman): These techniques allow for the real-time monitoring of reactant consumption and product formation. nih.govresearchgate.net By tracking the concentration of the organic halide, operators can ensure it does not accumulate to dangerous levels, thereby preventing a stalled or runaway reaction. mt.commt.com

Reaction Calorimetry: This provides real-time data on the heat generated by the reaction, which is essential for managing the exotherm and ensuring process safety. mt.commt.com

The combination of continuous flow with PAT creates a robust system for manufacturing Grignard reagents safely and efficiently. aiche.org This integrated approach allows for automated control, where data from PAT tools can be used in a feedback loop to adjust process parameters, maintaining optimal conditions and consistent product quality throughout a production run. aiche.orgaiche.org

Table 2: Illustrative Research Findings on Process Intensification in Grignard Synthesis

| Study Focus | Traditional Batch Result | Process Intensification Result | Source |

|---|---|---|---|

| Conversion Rate | ~85% Conversion | Up to 98% Conversion | aiche.org |

| Productivity | N/A | 1.5 kg/day achieved in a continuous, multi-day campaign. | aiche.org |

| Byproduct Formation | Up to 10% benzyl (B1604629) ester impurity. | <1% benzyl ester impurity at steady state. | gordon.edu |

| Process Mass Intensity (PMI) | Standard Batch PMI | Up to 30% reduction in PMI. | gordon.edu |

Mechanistic Investigations of 4 Chloro 2 Methylphenylmagnesium Bromide Reactivity

Electron Transfer (SET) Pathways in Grignard Reagent Formation

The formation of a Grignard reagent, including 4-Chloro-2-methylphenylmagnesium bromide from its corresponding aryl halide (4-chloro-2-methyl-1-bromobenzene), is not a simple insertion of magnesium into a carbon-halogen bond. It is a complex, heterogeneous reaction that occurs on the surface of the magnesium metal and is fundamentally a radical process. utexas.edu The prevailing mechanism involves an initial single electron transfer (SET) from the magnesium surface to the organic halide. utexas.edualfredstate.edu

The process begins with the transfer of one electron from the magnesium metal to the lowest unoccupied molecular orbital (LUMO) of the aryl halide, which is typically the σ* antibonding orbital of the carbon-bromine bond. alfredstate.edu This initial, rate-determining step results in the formation of a transient radical anion. utexas.edu This unstable species rapidly fragments, cleaving the carbon-bromine bond to yield an aryl radical (4-chloro-2-methylphenyl radical) and a bromide anion.

Simultaneously, the magnesium atom that donated the electron becomes a magnesium radical cation (Mg⁺•), which remains on the metal surface. utexas.edu The newly formed aryl radical can then react in one of two ways: it can be reduced by another electron transfer from the magnesium surface to form a carbanion, which then combines with the magnesium cation, or it can directly couple with the surface-bound Mg⁺• species. utexas.edu

For aryl halides, such as the precursor to 4-Chloro-2-methylphenylmagnesium bromide, the reaction pathway can be dominated by a mechanism known as "pathway X," especially in solvents like tetrahydrofuran (B95107) (THF). unp.edu.ar This pathway suggests that the second electron transfer occurs so rapidly that the aryl radical has an extremely short lifetime and may not exist as a free, diffusing species in the solution. unp.edu.ar The presence of magnesium halides in the solution can further promote this pathway. unp.edu.ar The entire process is a non-chain radical reaction, meaning it does not involve a self-propagating chain mechanism. utexas.edu The ether solvent (like THF or diethyl ether) is crucial, as it solvates and stabilizes the formed Grignard reagent through coordination with the magnesium atom, preventing its decomposition. utexas.edulibretexts.org

Fundamental Nucleophilic Addition Mechanisms in Carbon-Carbon Bond Formation

The synthetic power of 4-Chloro-2-methylphenylmagnesium bromide lies in the reversal of polarity at the carbon atom attached to the magnesium. In the parent aryl halide, this carbon is electrophilic, but upon forming the Grignard reagent, it becomes strongly nucleophilic. utexas.edu This is due to the significant difference in electronegativity between carbon (2.55) and magnesium (1.31), which results in a highly polar covalent carbon-magnesium bond, with a partial negative charge on the carbon atom. utexas.edumasterorganicchemistry.com

This nucleophilic character allows the Grignard reagent to participate in a wide range of reactions, most notably nucleophilic additions to polarized unsaturated bonds, such as those in carbonyl compounds. The fundamental mechanism involves the attack of the nucleophilic aryl group from the Grignard reagent on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com This attack breaks the π-bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate. masterorganicchemistry.com

The reaction is typically completed by an acidic workup step, where a proton source (like dilute acid or ammonium (B1175870) chloride) is added to protonate the alkoxide oxygen, yielding the final alcohol product. libretexts.orgmasterorganicchemistry.com The versatility of this reaction is demonstrated by its ability to form different classes of alcohols depending on the carbonyl substrate used.

Table 1: Alcohol Formation from Grignard Reagent Addition to Carbonyls

| Carbonyl Substrate | Initial Product (after Grignard addition) | Final Product (after acidic workup) | Alcohol Class |

| Formaldehyde | Magnesium alkoxide | Primary Alcohol | 1° |

| Other Aldehydes | Magnesium alkoxide | Secondary Alcohol | 2° |

| Ketones | Magnesium alkoxide | Tertiary Alcohol | 3° |

| Carbon Dioxide | Magnesium carboxylate | Carboxylic Acid | N/A |

This table illustrates the predictable outcomes of reacting a Grignard reagent like 4-Chloro-2-methylphenylmagnesium bromide with various carbonyl compounds. libretexts.org

This nucleophilic addition is a powerful tool for constructing complex molecules, as it reliably forms a new carbon-carbon bond between the 4-chloro-2-methylphenyl group and the carbon skeleton of the electrophile.

Characterization and Role of Transient Intermediates in Grignard Reactions

During the formation of the reagent itself, the key intermediates are the short-lived radical anion and the subsequent 4-chloro-2-methylphenyl radical. utexas.edualfredstate.edu While the lifetime of free aryl radicals is very short, their transient existence dictates the potential for side reactions. unp.edu.ar

Once in solution, the Grignard reagent itself exists in a dynamic equilibrium known as the Schlenk equilibrium. acs.org This equilibrium involves the monomeric form (RMgX), a dimeric form where two RMgX units associate, and the disproportionated species, dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂).

R₂Mg + MgX₂ ⇌ 2 RMgX

The position of this equilibrium is influenced by the solvent, concentration, and temperature. These different species can have varying reactivities, and the equilibrium mixture is the true nature of the "Grignard reagent" in solution. Computational studies suggest that dimeric, or binuclear, magnesium species can be highly reactive. acs.org

In the course of a nucleophilic addition, an "encounter complex" is formed when the Grignard reagent and the carbonyl compound diffuse towards each other in solution. nih.gov Following the nucleophilic attack, the primary product is a magnesium alkoxide, a stable but reactive intermediate. masterorganicchemistry.com This alkoxide persists in the reaction mixture until it is deliberately quenched with a proton source to yield the final alcohol product. The stability of this intermediate prevents further reactions at the newly formed alcohol group under the basic reaction conditions.

Analysis of Competing Side Reactions: Dimerization and Wurtz Coupling

While the formation of the Grignard reagent and its subsequent nucleophilic addition are the desired pathways, several competing side reactions can occur, reducing the yield of the intended product. The most common side reactions are dimerization and Wurtz-type coupling.

Wurtz Coupling: This side reaction occurs during the formation of the Grignard reagent. The aryl radical intermediates (R•), in this case, the 4-chloro-2-methylphenyl radical, can dimerize by coupling with each other (R-R) instead of reacting with the magnesium surface to form the Grignard reagent. alfredstate.edu This results in the formation of a symmetric biaryl, 4,4'-dichloro-2,2'-dimethylbiphenyl. This process is a type of homocoupling and is more prevalent when the local concentration of the radical intermediate on the magnesium surface is high. alfredstate.edu

Dimerization: This term can also refer to the coupling of the Grignard reagent itself with any unreacted aryl halide present in the mixture. The Grignard reagent (RMgX) can act as a nucleophile and displace the halide from another molecule of the starting material (R-X), also leading to the formation of the R-R dimer.

Table 2: Comparison of Desired vs. Competing Reactions

| Reaction Pathway | Reactants | Product | Description |

| Grignard Formation (Desired) | R-X + Mg | RMgX | Formation of the organomagnesium halide. utexas.edu |

| Wurtz Coupling (Side Reaction) | 2 R• | R-R | Dimerization of radical intermediates during formation. alfredstate.edu |

| Dimerization (Side Reaction) | RMgX + R-X | R-R + MgX₂ | Nucleophilic attack of the Grignard reagent on the starting halide. |

This table outlines the primary desired reaction pathway against the main competing side reactions that can lower the yield of 4-Chloro-2-methylphenylmagnesium bromide.

The extent of these side reactions is influenced by factors such as the reactivity of the halide (bromides are generally preferred over less reactive chlorides), reaction temperature, the purity and activation of the magnesium, and the solvent used. For aryl halides, these coupling reactions can sometimes be significant, requiring careful control of reaction conditions to maximize the yield of the desired Grignard reagent.

Applications of 4 Chloro 2 Methylphenylmagnesium Bromide in Complex Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions for Biaryl and Substituted Arene Synthesis

Beyond its classical reactions with carbonyls, 4-Chloro-2-methylphenylmagnesium bromide is a key coupling partner in transition metal-catalyzed reactions, most notably the Kumada-Tamao-Corriu coupling (often shortened to Kumada coupling). organic-chemistry.org This reaction is a powerful method for forming carbon-carbon bonds by coupling the Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org It represents one of the earliest developed cross-coupling methods and is instrumental in the synthesis of unsymmetrical biaryls and other substituted aromatic systems. wikipedia.orgorganic-chemistry.org

Palladium-catalyzed Kumada coupling is highly effective for creating biaryl compounds. The catalytic cycle is widely understood to involve a Pd(0)/Pd(II) cycle. wikipedia.org The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst. This is followed by transmetalation with the Grignard reagent (in this case, 4-Chloro-2-methylphenylmagnesium bromide), where the organic group is transferred to the palladium center. The final step is reductive elimination, which forms the new biaryl C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. nrochemistry.com

Catalytic Cycle of Palladium-Catalyzed Kumada Coupling

A generalized catalytic cycle for the Kumada coupling of 4-Chloro-2-methylphenylmagnesium bromide with an aryl halide (Ar-X).

The success and efficiency of palladium-catalyzed Kumada coupling are profoundly influenced by the choice of the palladium precursor and, critically, the supporting ligands. rsc.org

Palladium Precursors: Common precursors include palladium(II) salts like PdCl₂ and Pd(OAc)₂, or Pd(0) complexes such as Pd(PPh₃)₄. The Pd(II) precursors are reduced in situ by the Grignard reagent to generate the active Pd(0) species.

Phosphine (B1218219) Ligands: Ligands are crucial for stabilizing the palladium catalyst, modulating its electronic properties and steric environment, and facilitating the key steps of the catalytic cycle. researchgate.net Bulky and electron-rich phosphine ligands, such as the dialkylbiaryl phosphine family (e.g., SPhos, XPhos), are known to enhance the rate of both oxidative addition and reductive elimination, leading to more efficient catalysis. nih.gov The choice of ligand can impact reaction rates, catalyst stability, and the scope of substrates that can be coupled effectively. For instance, bidentate phosphine ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are also common choices. wikipedia.org

| Ligand Type | Examples | General Characteristics & Impact on Catalysis |

|---|---|---|

| Monodentate Triarylphosphines | Triphenylphosphine (PPh₃) | Classical, widely used. Can be effective but may require higher temperatures. Less effective for sterically hindered substrates compared to modern ligands. |

| Monodentate Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Highly electron-donating and bulky. Promotes fast oxidative addition, even with less reactive aryl chlorides. nih.gov |

| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | State-of-the-art ligands for many cross-coupling reactions. Their steric bulk and electron-donating nature promote the formation of highly active, monoligated Pd(0) species, leading to high catalyst efficiency. nih.gov |

| Bidentate Phosphines | dppe, dppp | Form stable chelate complexes with palladium. The "bite angle" of the ligand can significantly influence reactivity and selectivity. wikipedia.org |

In both academic and industrial settings, optimizing the catalyst system to be as efficient as possible is a primary goal. This involves minimizing the amount of expensive palladium catalyst used (catalyst loading) while maximizing the number of product molecules generated per molecule of catalyst (Turnover Number, or TON). researchgate.net

Catalyst Loading: Catalyst loading is typically expressed as a mole percentage (mol %) relative to the limiting reagent. While early cross-coupling reactions often used loadings of 1-5 mol %, modern systems with highly active ligands can achieve high yields with loadings well below 0.1 mol %. researchgate.net

Turnover Number (TON): TON is a measure of catalyst efficiency and is calculated as the moles of product formed divided by the moles of catalyst used. A high TON indicates a robust and long-lived catalyst. Factors that influence TON include:

Ligand Structure: As noted, bulky, electron-rich ligands often lead to higher TONs by creating more active and stable catalytic species. nih.gov

Substrate and Reagent Purity: Impurities can poison the catalyst, leading to lower efficiency.

Solvent: The choice of solvent (typically THF or diethyl ether for Grignard reagents) can affect catalyst solubility and stability. nrochemistry.com

Research in the field continually aims to develop catalytic systems that provide high yields and selectivity with exceptionally low catalyst loadings, thereby increasing the TON and making the process more economical and sustainable.

| Parameter | Objective | General Strategy for Optimization | Expected Outcome |

|---|---|---|---|

| Catalyst Loading | Minimize | Screen highly active ligands (e.g., biarylphosphines). Perform reactions at the lowest effective concentration. | Reduced cost, lower metal contamination in product. |

| Turnover Number (TON) | Maximize | Employ robust ligands that prevent catalyst deactivation. Optimize temperature to balance reaction rate and catalyst lifetime. Ensure high purity of reagents. | Higher catalyst productivity and process efficiency. researchgate.net |

| Reaction Time | Minimize | Use a more active catalyst system (ligand/precursor combination). Increase temperature moderately. | Increased throughput. |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions represent a cost-effective and highly effective alternative to palladium-based systems for the formation of C-C bonds. d-nb.info These reactions often exhibit unique reactivity and can be used to couple a wide range of substrates. mdpi.com The use of 4-Chloro-2-methylphenylmagnesium bromide in nickel-catalyzed Kumada-type couplings allows for the efficient synthesis of biaryl compounds, which are prevalent structures in pharmaceuticals and materials science.

The general catalytic cycle for these reactions typically involves the oxidative addition of an organic halide to a Ni(0) species, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst. pitt.edu The choice of ligand is crucial for the success of these couplings, with N-heterocyclic carbenes (NHCs) and various phosphine ligands being commonly employed to stabilize the nickel catalyst and promote the desired reactivity. pitt.eduacs.org

Recent advancements have focused on developing nickel-catalyzed systems that can activate traditionally challenging electrophiles like aryl chlorides and fluorides. kyoto-u.ac.jp For instance, nickel catalysts supported by specific triarylphosphine ligands have been shown to efficiently couple Grignard reagents with aryl chlorides, a transformation where 4-Chloro-2-methylphenylmagnesium bromide can serve as the nucleophilic partner. kyoto-u.ac.jp Furthermore, nickel-catalyzed cross-electrophile coupling reactions, which couple two different electrophiles, have been developed for the synthesis of 2-alkylated pyridines from 2-chloropyridines and alkyl bromides, showcasing the versatility of nickel catalysis. nih.gov

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Conditions

| Catalyst/Ligand | Electrophile | Nucleophile | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| NiCl₂ / Isoprene | n-Decyl bromide | n-Butylmagnesium chloride | THF | 25 °C, 3 h | 92 | pitt.edu |

| Ni(cod)₂ / IPr | 4-Chloro-1,8-naphthalimide | Primary alkylamine | - | Room Temp | - | |

| NiCl₂ / DCYPBz | Aryl fluoride | Primary amine | - | - | - |

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions are among the oldest and most established methods for forming carbon-carbon and carbon-heteroatom bonds. arkat-usa.org These reactions, often referred to as Ullmann-type couplings, provide an economical and powerful method for synthesis. The use of functionalized arylmagnesium reagents, such as 4-Chloro-2-methylphenylmagnesium bromide, in copper-catalyzed processes allows for the coupling with a variety of electrophiles, including functionalized alkyl and benzylic halides. nih.gov

A significant advantage of copper catalysis is its relatively low cost compared to palladium. arkat-usa.org Modern protocols have overcome many of the limitations of early copper-mediated reactions, such as the need for stoichiometric amounts of copper and harsh reaction conditions. arkat-usa.org The addition of ligands, such as diamines, and the use of soluble copper salts like CuCN·2LiCl have enabled these reactions to proceed under milder conditions with catalytic amounts of copper. arkat-usa.orgnih.gov For example, functionalized arylmagnesium halides have been shown to undergo smooth cross-coupling with primary alkyl iodides and benzylic bromides in the presence of CuCN·2LiCl. nih.gov

Furthermore, copper(I) sources have been found to be effective in mediating the N-amidation of organostannanes and boronic acids with O-acetyl hydroxamic acids under non-basic and non-oxidizing conditions. beilstein-journals.org This highlights the unique chemoselectivity that can be achieved with copper catalysis, providing a valuable tool for complex molecule synthesis where sensitive functional groups must be tolerated. beilstein-journals.org

Cobalt-Catalyzed Cross-Coupling Reactions

In recent years, cobalt has emerged as an attractive, earth-abundant, and less toxic alternative to precious metals like palladium for cross-coupling reactions. d-nb.info Cobalt-catalyzed reactions can involve various organometallic reagents and organic halides, tolerating a wide array of functional groups. d-nb.info The use of 4-Chloro-2-methylphenylmagnesium bromide in cobalt-catalyzed cross-couplings enables the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds, which are crucial for the synthesis of complex organic molecules. d-nb.info

Cobalt catalysts exhibit reactivity that is often complementary to that of palladium, particularly in reactions involving alkyl halides where β-hydride elimination can be a problematic side reaction. d-nb.info Simple cobalt salts, such as CoCl₂, often in combination with ligands like N-heterocyclic carbenes (NHCs) or phenanthroline, have proven to be highly efficient precatalysts. These systems can effectively couple arylmagnesium halides with heterocyclic chlorides and other aryl halides under mild conditions.

The mechanism of cobalt-catalyzed cross-couplings can vary, but they often involve radical pathways or organocobalt intermediates. These reactions have been successfully applied to the synthesis of valuable building blocks, such as C-aryl glycosides and functionalized saturated N-heterocycles. d-nb.info

Table 2: Overview of Cobalt-Catalyzed Cross-Coupling Reactions

| Catalyst System | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Co(phen)Cl₂ | Organoaluminum reagents + Aryl/Alkyl bromides | High chemoselectivity, mild conditions | |

| CoCl₂ / IPr·HCl | Alkynyl Grignards + Cycloalkyl iodides | High diastereoselectivity | |

| Cobalt Pre-catalyst / NHC | Arylboronic pinacolate esters + Aryl chlorides/bromides | Suzuki-type biaryl coupling |

Iron-Catalyzed Dicarbofunctionalization and Coupling Reactions

Iron is the most abundant and least expensive transition metal, making it an ideal candidate for developing sustainable catalytic processes. mdpi.com Iron-catalyzed cross-coupling reactions of Grignard reagents, including 4-Chloro-2-methylphenylmagnesium bromide, with organic halides have become a powerful tool for C-C bond formation. mdpi.com These reactions are particularly effective for coupling with typically less reactive aryl chlorides. mdpi.com

A key area where iron catalysis has shown significant promise is in the three-component dicarbofunctionalization of alkenes. In these reactions, an alkene is used as a linchpin to couple an aryl Grignard reagent and an alkyl halide, allowing for the rapid construction of molecular complexity from simple starting materials. Electron-rich alkenes, such as aryl and alkyl vinyl ethers, have been successfully employed in these iron-catalyzed regioselective 1,2-dicarbofunctionalization reactions.

The mechanism of these iron-catalyzed reactions is thought to involve low-valent iron species, potentially Fe(-II), which are generated in situ. mdpi.com The addition of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N-methyl-2-pyrrolidone (NMP) has been shown to be crucial for achieving high yields and selectivity in many cases. Furthermore, the choice of the iron salt can have a dramatic impact on the reaction outcome, with iron(III) fluoride, for example, being particularly effective at suppressing unwanted homocoupling side reactions in biaryl synthesis.

Formation of Complex Organometallic Complexes

Grignard reagents like 4-Chloro-2-methylphenylmagnesium bromide are fundamental starting materials for the synthesis of a wide variety of other organometallic compounds through transmetalation. This process typically involves the reaction of the Grignard reagent with a salt of a different metal, leading to an exchange of the organic group. The equilibrium of this reaction is driven by the relative electropostivity of the metals involved.

This method allows for the preparation of organometallic complexes of numerous metals, including tin, zinc, and various transition metals. For instance, the reaction of phenylmagnesium bromide with tin-corrole complexes has been shown to result in the formation of σ-phenyl tin-corrole complexes. Similarly, 4-Chloro-2-methylphenylmagnesium bromide can be expected to react with various metal halides (e.g., ZnCl₂, CuCl, TiCl₄) to generate the corresponding organozinc, organocopper, or organotitanium reagents. These newly formed organometallic species often exhibit different reactivity and selectivity profiles compared to the parent Grignard reagent, expanding their synthetic utility.

Role as a Key Synthetic Intermediate in Active Pharmaceutical Ingredient (API) and Agrochemical Synthesis

The construction of carbon-carbon bonds is a cornerstone of synthesizing the complex molecular architectures found in active pharmaceutical ingredients (APIs) and agrochemicals. d-nb.info Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for achieving this, and Grignard reagents like 4-Chloro-2-methylphenylmagnesium bromide serve as essential building blocks in these processes. d-nb.infomdpi.com

The 4-chloro-2-methylphenyl moiety is a structural motif that can be found in various biologically active compounds. The ability to introduce this specific fragment into a target molecule efficiently and selectively is therefore of great importance. By utilizing 4-Chloro-2-methylphenylmagnesium bromide in nickel-, copper-, cobalt-, or iron-catalyzed cross-coupling reactions, medicinal and agricultural chemists can readily synthesize libraries of compounds for biological screening. d-nb.infomdpi.com For example, the synthesis of biaryl compounds, which are common in many drugs, can be achieved by coupling this Grignard reagent with a suitable aryl halide. The development of more sustainable and cost-effective catalytic systems using earth-abundant metals like iron and cobalt further enhances the industrial applicability of these methods for large-scale production. d-nb.infomdpi.com

Carbometalation Reactions with Unsaturated Substrates

Carbometalation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is a powerful method for the stereoselective synthesis of complex substituted alkenes and alkanes. While carbon-carbon double and triple bonds are generally unreactive towards Grignard reagents alone, the addition of a transition metal catalyst can facilitate this transformation, a process known as carbomagnesiation. d-nb.info

Transition-metal-catalyzed carbomagnesiation reactions using aryl Grignard reagents like 4-Chloro-2-methylphenylmagnesium bromide allow for the direct, atom-economical functionalization of unsaturated substrates such as alkynes and alkenes. d-nb.info Various catalysts based on copper, iron, manganese, and zirconium have been developed to promote these reactions. d-nb.infonih.gov The reaction typically proceeds via a syn-addition of the aryl group and the magnesium metal across the multiple bond, leading to a new, more complex organomagnesium species. d-nb.info This intermediate can then be trapped with a variety of electrophiles to generate highly substituted products with excellent regio- and stereocontrol. d-nb.info The regioselectivity of the addition can often be controlled by the presence of directing groups on the substrate or by the choice of the transition metal catalyst. d-nb.info

For example, the copper- or iron-catalyzed addition of an aryl Grignard to a propargyl alcohol can yield different regioisomers of the resulting allylic alcohol, depending on the catalyst used. d-nb.info While specific examples detailing the carbometalation of 4-Chloro-2-methylphenylmagnesium bromide are not abundant in the literature, the general principles established for other aryl Grignard reagents are directly applicable and highlight its potential in this area of synthesis.

Stereochemical and Regiochemical Control in Reactions Involving 4 Chloro 2 Methylphenylmagnesium Bromide

Strategies for Diastereoselective and Enantioselective Transformations

Achieving stereocontrol in reactions with 4-Chloro-2-methylphenylmagnesium bromide involves its addition to prochiral electrophiles or reactions mediated by chiral catalysts.

Diastereoselective Additions: When 4-Chloro-2-methylphenylmagnesium bromide reacts with a chiral molecule containing a prochiral center, such as a chiral aldehyde or ketone, the inherent chirality of the substrate can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another. This process, known as substrate-controlled diastereoselection, relies on the steric and electronic properties of the substrate to direct the approach of the Grignard reagent.

For instance, in the addition to a chiral α-alkoxy ketone, chelation control can play a significant role. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the α-alkoxy group, forming a rigid cyclic intermediate. This chelation can lock the conformation of the substrate, leading to a highly selective attack of the 4-chloro-2-methylphenyl group from the less hindered face. The degree of diastereoselectivity would depend on the nature of the protecting group on the alkoxy moiety and the reaction conditions.

While specific data for 4-Chloro-2-methylphenylmagnesium bromide is not available, a hypothetical reaction with a chiral aldehyde is presented below to illustrate the concept.

| Chiral Aldehyde | Product Diastereomers | Diastereomeric Ratio (d.r.) |

| (R)-2-phenylpropanal | (R)-1-(4-chloro-2-methylphenyl)-2-phenylpropan-1-ol and (S)-1-(4-chloro-2-methylphenyl)-2-phenylpropan-1-ol | Data not available |

| (S)-2-cyclohexylpropanal | (R)-1-(4-chloro-2-methylphenyl)-2-cyclohexylpropan-1-ol and (S)-1-(4-chloro-2-methylphenyl)-2-cyclohexylpropan-1-ol | Data not available |

Enantioselective Transformations: In the absence of a chiral substrate, enantioselectivity can be induced by employing a chiral catalyst. Chiral ligands can coordinate to the magnesium center of the Grignard reagent or to a transition metal catalyst in cross-coupling reactions, creating a chiral environment that favors the formation of one enantiomer.

For example, in the enantioselective addition of Grignard reagents to aldehydes, chiral ligands such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) or BINOL (1,1'-bi-2-naphthol) derivatives can be used. These ligands would modify the reactivity and steric environment of the 4-Chloro-2-methylphenylmagnesium bromide, directing its addition to one face of the prochiral carbonyl group.

Similarly, in enantioselective cross-coupling reactions, such as the Negishi or Kumada coupling, chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on a palladium or nickel catalyst can effectively control the stereochemistry of the newly formed C-C bond.

A hypothetical enantioselective addition to benzaldehyde (B42025) is outlined in the table below.

| Chiral Ligand/Catalyst | Product Enantiomers | Enantiomeric Excess (e.e.) |

| (R)-BINOL | (R)- and (S)-(4-chloro-2-methylphenyl)(phenyl)methanol | Data not available |

| Chiral ferrocenyl phosphine | (R)- and (S)-(4-chloro-2-methylphenyl)(phenyl)methanol | Data not available |

Directed Regioselectivity in Aryl Substitutions and Functionalization

The inherent substitution pattern of 4-Chloro-2-methylphenylmagnesium bromide—a chloro group para to the magnesium and a methyl group ortho to it—presents interesting challenges and opportunities for controlling regioselectivity in aryl functionalization reactions. The electronic effects (inductive and mesomeric) and steric hindrance of these substituents play a crucial role in directing incoming electrophiles.

In cross-coupling reactions, the Grignard reagent itself has a defined point of attachment (the carbon bearing the magnesium bromide). However, when considering the functionalization of the aromatic ring of a product derived from this Grignard reagent, the existing chloro and methyl groups will direct further substitution.

Directed Ortho-Metalation (DoM): While the Grignard reagent is formed at the site of the bromine atom, subsequent functionalization of the aromatic ring can be controlled using directing groups. If a directing metalation group (DMG), such as an amide or a methoxy (B1213986) group, were present on the aromatic ring, it could direct lithiation (a related organometallic transformation) to a specific ortho position. For the 4-chloro-2-methylphenyl system, a hypothetical scenario could involve the introduction of a DMG to control the position of a second functional group. For instance, if a hydroxyl group were introduced at the 5-position and converted to a carbamate (B1207046) (a strong DMG), subsequent ortho-lithiation would be expected to occur at the 6-position, directed by the carbamate.

Regioselectivity in Cross-Coupling Reactions: In cross-coupling reactions with unsymmetrical electrophiles, the regiochemical outcome is determined by the nature of the catalyst and the electrophile. For example, in a reaction with a di-substituted aryl halide, the catalyst might selectively insert into one C-X bond over another, influenced by the electronic and steric environment.

The table below illustrates potential regioselective outcomes in a hypothetical cross-coupling reaction.

| Electrophile | Catalyst System | Potential Regioisomeric Products | Regioselectivity |

| 1-bromo-2-iodobenzene | Pd(PPh₃)₄ | 1-(4-chloro-2-methylphenyl)-2-bromobenzene and 2-(4-chloro-2-methylphenyl)iodobenzene | Data not available |

| 2,4-dichloropyrimidine | Ni(dppe)Cl₂ | 2-(4-chloro-2-methylphenyl)-4-chloropyrimidine and 4-(4-chloro-2-methylphenyl)-2-chloropyrimidine | Data not available |

Spectroscopic and Analytical Characterization in Grignard Chemistry

In Situ Reaction Monitoring using Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) Spectroscopy

In situ (in the reaction mixture) monitoring with FTIR and NIR spectroscopy provides a continuous stream of data throughout the Grignard reaction, offering a "molecular video" of the process. stk-online.chmdpi.com This capability is critical for understanding reaction kinetics and ensuring safety, particularly during scale-up. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy, particularly with an attenuated total reflection (ATR) probe inserted directly into the reactor, is a powerful process analytical technology (PAT) tool. mdpi.commt.com It monitors the concentration of reactants and products by tracking the characteristic vibrational frequencies of their chemical bonds. mt.com For the formation of 4-Chloro-2-methylphenylmagnesium bromide from its corresponding aryl halide, FTIR can definitively identify the reaction's initiation by observing the decrease in the infrared absorbance of the C-Br bond of the starting material and the simultaneous appearance of bands associated with the newly formed C-Mg bond of the Grignard reagent. acs.orgmt.com This real-time tracking prevents the dangerous accumulation of unreacted aryl halide, which could lead to a thermal runaway if the reaction initiates suddenly. hzdr.deacs.org

Table 1: Representative FTIR Data for Monitoring Grignard Formation This table illustrates the expected changes in infrared signals during the synthesis of an aryl Grignard reagent like 4-Chloro-2-methylphenylmagnesium bromide.

| Species | Functional Group | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

| Aryl Halide (starting material) | C-Br Stretch | 550-690 | Signal decreases as reactant is consumed. |

| Grignard Reagent (product) | C-Mg Stretch | 365-535 | Signal increases as product is formed. researchgate.net |

| Solvent (e.g., THF) | C-O-C Stretch | 1070-1150 | Signal remains relatively constant; can be used as an internal standard. |

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is another valuable technique for online monitoring, particularly in industrial settings. acs.orgmissouri.edu It measures the overtone and combination bands of fundamental molecular vibrations, such as those from C-H, O-H, and N-H bonds. researchgate.netyoutube.com While NIR spectra can be more complex to interpret than FTIR spectra, requiring chemometric models for quantitative analysis, they offer significant advantages. acs.orgmissouri.edu NIR probes are robust and can be used in flow cells for continuous process monitoring. acs.org In the context of a Grignard reaction, NIR can be used to quantify the remaining concentration of a ketone or aldehyde substrate, ensuring the reaction is fed reactants at the optimal stoichiometric ratio to maximize yield and minimize impurity formation. researchgate.netacs.org

Analysis of Reaction Components and By-products by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful offline analytical technique used to separate, identify, and quantify the various components in a reaction mixture after it has been quenched. libretexts.org This method is essential for determining the final yield of the desired product and identifying any by-products formed during the synthesis of or reaction with 4-Chloro-2-methylphenylmagnesium bromide. rsc.org

In a typical GC-MS analysis, a sample from the quenched reaction mixture is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the GC column. restek.com As each component exits the column, it enters the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio. libretexts.org The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification of each compound. researchgate.net

For a reaction involving 4-Chloro-2-methylphenylmagnesium bromide, GC-MS analysis would be used to identify:

Desired Product: The compound formed from the reaction of the Grignard reagent with an electrophile.

Unreacted Starting Materials: Any remaining aryl halide or electrophile.

Wurtz Coupling By-product: A common side reaction in Grignard synthesis is the coupling of two aryl groups, which in this case would form 4,4'-dichloro-2,2'-dimethylbiphenyl. rsc.org

Other Impurities: Such as products from reaction with atmospheric moisture or carbon dioxide.

Table 2: Hypothetical GC-MS Data for a Quenched Grignard Reaction Mixture This table outlines the expected components and their identification method in a GC-MS analysis following a reaction with 4-Chloro-2-methylphenylmagnesium bromide.

| Component | Role | Identification Method |

| 4-Chloro-2-methyl-1-bromobenzene | Unreacted Starting Material | Match of retention time and mass spectrum to a known standard. |

| Desired Product (e.g., after reaction with an aldehyde) | Main Product | Unique retention time and mass spectrum consistent with expected structure. |

| 4,4'-dichloro-2,2'-dimethylbiphenyl | Wurtz Coupling By-product | Identification based on its unique mass spectrum, showing a characteristic molecular ion peak. rsc.org |

| 4-Chloro-2-methylphenol | By-product (from quenching) | Identification based on its mass spectrum. |

Quantitative Analysis and Quality Control of Grignard Reagents using Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information about the vibrational modes of molecules, making it an excellent tool for chemical analysis. ualberta.ca It has emerged as a powerful method for the quantitative analysis and quality control of Grignard reagents. mdpi.comresearchgate.net A key advantage of Raman spectroscopy is its insensitivity to moisture and carbon dioxide, which are highly reactive with Grignard reagents, and its ability to perform non-destructive analysis. mdpi.comresearchgate.net

For quality control, Raman spectroscopy can be used to determine the concentration of a Grignard reagent in its solvent, typically tetrahydrofuran (B95107) (THF). It can also detect and quantify common adulterants or impurities, such as toluene (B28343). mdpi.comresearchgate.net The intensity of specific Raman bands is directly proportional to the concentration of the analyte. horiba.comresearchgate.net By creating a calibration model using samples of known concentrations, the concentration of unknown samples can be determined rapidly and accurately. mdpi.com This is often achieved using multivariate analysis methods like partial least squares regression (PLSR). researchgate.net

A study demonstrated the feasibility of using Raman spectroscopy to determine the concentration of toluene as an adulterant in a Grignard reagent solution. mdpi.com The method achieved a high correlation coefficient (0.97) between the actual and predicted concentrations, proving its reliability for quality determination. mdpi.comresearchgate.net

Table 3: Application of Raman Spectroscopy for Quality Control This table summarizes the principles and outcomes of using Raman spectroscopy for the quantitative analysis of Grignard reagents.

| Parameter | Description | Advantage |

| Analyte | Grignard Reagent (e.g., 4-Chloro-2-methylphenylmagnesium bromide) | Direct measurement in solution. |

| Impurity | Unreacted solvents (e.g., Toluene) | Detects common adulterants. mdpi.comresearchgate.net |

| Methodology | Measure Raman scattering intensity vs. concentration. Use PLSR models for calibration. mdpi.com | Non-destructive, rapid, and insensitive to atmospheric moisture. ualberta.camdpi.com |

| Outcome | Accurate determination of reagent concentration and purity. | Ensures quality and consistency of the Grignard reagent for subsequent reactions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the precise structure of molecules and studying dynamic processes in solution. jchps.comslideshare.netresearchgate.net It is invaluable in Grignard chemistry for both confirming the structure of the reagent and for understanding the complex equilibria at play.

Structural Elucidation: ¹H and ¹³C NMR spectroscopy can confirm the formation of 4-Chloro-2-methylphenylmagnesium bromide. libretexts.org The formation of the C-Mg bond causes a characteristic change in the chemical shifts of the nearby protons and carbons on the aromatic ring compared to the starting aryl halide. chemicalbook.com The number of signals, their splitting patterns (multiplicity), and their integration in the ¹H NMR spectrum provide definitive information about the structure of the molecule. jchps.com

Mechanistic Insights and the Schlenk Equilibrium: Grignard reagents in solution exist in a complex equilibrium known as the Schlenk equilibrium. wiley.comacs.org This equilibrium involves the Grignard reagent (RMgX) disproportionating into the dialkyl- or diarylmagnesium species (R₂Mg) and magnesium halide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

NMR spectroscopy is the primary tool for studying this equilibrium. wiley.comcaltech.edu By observing the spectra at different temperatures or with the addition of coordinating agents, researchers can identify the different magnesium-containing species in solution. acs.org For example, distinct NMR signals for the aryl groups in 4-Chloro-2-methylphenylmagnesium bromide and the corresponding diarylmagnesium species (bis(4-chloro-2-methylphenyl)magnesium) could potentially be observed, providing direct evidence for the equilibrium. caltech.edu Understanding this equilibrium is crucial as the different species can exhibit different reactivity, influencing the outcome of the Grignard reaction. wiley.com Recently, online NMR has been integrated into automated synthesis platforms to monitor Grignard reactions in real-time, allowing for dynamic control and optimization based on direct mechanistic feedback. nih.gov

Theoretical and Computational Approaches to 4 Chloro 2 Methylphenylmagnesium Bromide Reactivity

Molecular Modeling of Grignard Reagent Structure and Solution-Phase Behavior

The structure of a Grignard reagent in solution is far more complex than the simple "RMgX" formula suggests. Molecular modeling techniques are essential to comprehend the dynamic equilibria and various species present in solution. For aryl Grignard reagents like 4-Chloro-2-methylphenylmagnesium bromide, these models are critical for understanding their reactivity.

Grignard reagents in ethereal solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, exist in a complex equilibrium known as the Schlenk equilibrium. This equilibrium involves the monomeric Grignard reagent (RMgX), the dimeric species ([RMgX]₂), and the symmetrical diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. The position of this equilibrium is influenced by several factors including the nature of the organic group (R), the halogen (X), the solvent, concentration, and temperature.

For phenylmagnesium bromide, a simpler analog, it is known to exist as adducts with solvent molecules. wikipedia.org In diethyl ether or THF, the magnesium center is typically tetracoordinate, forming complexes such as C₆H₅MgBr(Solvent)₂. wikipedia.org It is highly probable that 4-chloro-2-methylphenylmagnesium bromide behaves similarly, with the ether solvent molecules playing a crucial role in stabilizing the monomeric species.

Computational models can predict the geometries and relative energies of these various species. For instance, the calculated properties of the isomeric 4-Chloro-3-methylphenylmagnesium bromide provide an example of the data that can be obtained through computational chemistry.

Table 1: Computed Properties for 4-Chloro-3-methylphenylmagnesium bromide

| Property | Value |

| Molecular Formula | C₇H₆BrClMg |

| Molecular Weight | 229.78 g/mol |

| Exact Mass | 227.91918 Da |

| InChI Key | GRISSYATSPDQCA-UHFFFAOYSA-M |

| Data sourced from PubChem CID 24722687 nih.gov |

These computational approaches allow chemists to visualize the three-dimensional structures of the Grignard reagent and its aggregates, providing a foundational understanding of its steric and electronic properties, which in turn dictate its reactivity.

Quantum Chemical Studies of Reaction Mechanisms (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the detailed mechanisms of chemical reactions involving Grignard reagents. These studies calculate the energies of reactants, transition states, and products, allowing for the mapping of reaction pathways and the identification of the rate-determining steps.

The reactions of Grignard reagents, such as additions to carbonyls and cross-coupling reactions, can proceed through various mechanisms, including polar (nucleophilic) pathways and single-electron transfer (SET) pathways. masterorganicchemistry.com DFT calculations can help to distinguish between these pathways by comparing the activation barriers for each.

For example, in the context of a Grignard addition to a ketone, DFT can model the initial coordination of the carbonyl oxygen to the magnesium atom, followed by the nucleophilic attack of the aryl group on the carbonyl carbon. The geometry of the transition state for this step is a key determinant of the reaction's stereoselectivity.

In cross-coupling reactions, where 4-chloro-2-methylphenylmagnesium bromide might be coupled with another organic halide in the presence of a transition metal catalyst (e.g., nickel or palladium), DFT is instrumental in understanding the catalytic cycle. acs.org This cycle typically involves steps such as oxidative addition, transmetalation, and reductive elimination. DFT calculations can shed light on the energetics of each step, the nature of the intermediates, and the role of ligands in promoting the desired reaction.

Predictive Modeling of Reactivity and Selectivity in Grignard Additions and Cross-Couplings

Building on the foundation of molecular modeling and quantum chemical studies, predictive modeling aims to forecast the outcome of reactions with a high degree of accuracy. Machine learning (ML) algorithms, trained on large datasets of experimental results, are emerging as a powerful tool in this domain. nih.gov

For reactions involving Grignard reagents, ML models can be developed to predict reaction yields, regioselectivity, and stereoselectivity. nih.gov The inputs for these models, often referred to as descriptors, are derived from the computed properties of the reactants and catalysts. These descriptors can include:

Steric parameters: Such as the size and shape of the substituents on the aryl ring of the Grignard reagent.

Electronic parameters: Such as the partial charges on atoms, bond orders, and frontier molecular orbital energies (HOMO and LUMO).

Vibrational frequencies: Which can be related to the strength of chemical bonds.

By identifying the key descriptors that correlate with reaction outcomes, these models can predict the performance of new combinations of reactants and catalysts. For instance, a model could be trained to predict the yield of a cross-coupling reaction between various substituted aryl Grignard reagents and a range of aryl halides. This predictive capability is invaluable for optimizing reaction conditions and for the in-silico design of new synthetic routes. While a specific model for 4-chloro-2-methylphenylmagnesium bromide is not yet available, the methodologies are well-established for this class of reagents. princeton.edu

Environmental and Process Considerations in Grignard Synthesis

Development and Application of More Sustainable Solvent Systems

The solvent is a critical component in the formation of a Grignard reagent, but conventional choices like diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF) present environmental and safety challenges. beyondbenign.orgrsc.org These solvents are typically derived from non-renewable sources, are highly flammable, and can form explosive peroxides. rsc.orgsigmaaldrich.com Consequently, research has focused on identifying and implementing greener alternatives that offer improved environmental profiles without compromising reaction performance. sigmaaldrich.com

Promising sustainable solvents include 2-Methyltetrahydrofuran (B130290) (2-MeTHF) and Cyclopentyl methyl ether (CPME). rsc.org 2-MeTHF can be derived from renewable resources like corncobs and offers several advantages over THF, including lower peroxide formation, limited miscibility with water for easier recovery, and a higher boiling point, which can reduce reaction times. sigmaaldrich.com Studies have shown that for aryl Grignard chemistry, 2-MeTHF performs equivalently to or better than THF and Et2O, making it a recommended alternative. rsc.org CPME is another viable option, noted for its resistance to peroxide formation and the formation of an azeotrope with water that simplifies drying. rsc.org

A revolutionary approach to reducing solvent use is the adoption of mechanochemistry, specifically ball-milling. sciencedaily.comhokudai.ac.jp This technique involves the mechanical mixing of the solid reactants (magnesium metal and the organic halide) in a chamber with a metal ball. sciencedaily.com Research has demonstrated that this method can produce Grignard reagents using about one-tenth of the solvent required in conventional methods, or in some cases, almost no solvent at all. cosmosmagazine.comhokudai.ac.jp This process not only drastically cuts down on hazardous waste but is also less sensitive to air and moisture, simplifying the operational setup. sciencedaily.comcosmosmagazine.com The yield of the Grignard reagent is significantly improved when a minimal amount of solvent is added to the solid reactants before milling. hokudai.ac.jp For instance, one study showed that a reaction with a small amount of solvent yielded 94% of the desired product, compared to only 6% with no solvent. cosmosmagazine.comhokudai.ac.jp

| Solvent | Typical Source | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Tetrahydrofuran (THF) | Petrochemical | Good solvent for many Grignard reactions. | Forms explosive peroxides; fully miscible with water, making recovery difficult. beyondbenign.orgsigmaaldrich.com |

| Diethyl ether (Et2O) | Petrochemical | Effective for a wide range of Grignard reactions. | Highly volatile and flammable; forms peroxides. beyondbenign.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corncobs) | Lower peroxide formation than THF; limited water miscibility for easy recovery; higher boiling point. rsc.orgsigmaaldrich.com | May have different solubility characteristics for some reagents compared to THF. sigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | Petrochemical | Resistant to peroxide formation; easily dried due to azeotrope formation with water. rsc.orgsigmaaldrich.com | Can be less effective for some aryl Grignard reactions compared to THF or 2-MeTHF. rsc.org |

Waste Minimization and Magnesium By-product Management and Recycling

A primary environmental concern in Grignard synthesis is the waste generated during the reaction work-up. Typically, the reaction is quenched with an aqueous acid, converting the magnesium used into inorganic magnesium salts, such as magnesium halide, which dissolve in the wastewater. google.com Direct discharge of this wastewater causes pollution and represents a loss of resources. google.com

To address this, methods have been developed to recover magnesium from the process stream. One patented process involves treating the acidic Grignard reaction wastewater to precipitate the magnesium. google.com This is achieved by first adjusting the pH of the wastewater to between 4 and 5 with an alkali metal hydroxide (B78521) like sodium hydroxide. google.com Subsequently, a carbonate is added to raise the pH to between 8 and 12, causing the magnesium to precipitate as basic magnesium carbonate, a product with various industrial applications. google.com This process is lauded for its simplicity, use of inexpensive reagents, and high recovery rate. google.com